1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea
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Overview
Description
1-(2-furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea is a sulfonamide.
Scientific Research Applications
Chemical Synthesis and Derivatives
1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea and its derivatives have been extensively used in chemical synthesis. For instance, they are involved in reactions that yield quinazoline and perimidine derivatives, as demonstrated by Wang, Eilander, Yoshida, and Wang (2014), who studied the reaction between 2-aminobenzophenone and thiourea to produce 4-phenylquinazoline (Wang, Eilander, Yoshida, & Wang, 2014).
Antibacterial Agents
These compounds also have applications in the field of antibacterial research. Bedi, Mahajan, and Kapoor (2003) synthesized a series of compounds containing morpholino and other groups, which exhibited significant antibacterial activity (Bedi, Mahajan, & Kapoor, 2003).
Crystal Engineering
In crystal engineering, thiourea derivatives have been characterized for their unique intramolecular hydrogen bonding patterns, as studied by Paisner, Zakharov, and Doxsee (2010), who explored the robustness of these patterns in bis-thiourea derivatives (Paisner, Zakharov, & Doxsee, 2010).
Photoluminescence Studies
These compounds are also used in photoluminescence studies. Sunil and Rao (2015) explored the photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea and its interaction with chromium(VI) ions, which is significant for analytical applications (Sunil & Rao, 2015).
Chiral Solvating Agents
Additionally, they serve as chiral solvating agents in NMR spectroscopy for enantiodifferentiation of amino acid derivatives, as researched by Recchimurzo, Micheletti, Uccello-Barretta, and Balzano (2020) (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Anticonvulsant Activity
Thiourea derivatives have also been evaluated for their anticonvulsant activity. Thakur, Deshmukh, Jha, and Kumar (2017) synthesized a series of urea/thiourea derivatives and screened them for anticonvulsant activity, revealing significant effectiveness (Thakur, Deshmukh, Jha, & Kumar, 2017).
properties
Molecular Formula |
C17H20N4O5S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C17H20N4O5S2/c22-16(19-20-17(27)18-12-14-2-1-9-26-14)13-3-5-15(6-4-13)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-12H2,(H,19,22)(H2,18,20,27) |
InChI Key |
SCLBTDFQKJNYEE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=S)NCC3=CC=CO3 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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